
3-Nitro-1,8-naphthalic anhydride
Overview
Description
3-Nitro-1,8-naphthalic anhydride is an organic compound with the molecular formula C12H5NO5 and a molecular weight of 243.17 g/mol . It is a derivative of naphthalic anhydride, characterized by the presence of a nitro group at the 3-position of the naphthalene ring. This compound is known for its light yellow to beige or light brown powder form and is used in various chemical and industrial applications .
Preparation Methods
The synthesis of 3-Nitro-1,8-naphthalic anhydride typically involves the nitration of naphthalic anhydride. One common method includes the use of sodium nitrate in concentrated sulfuric acid to introduce the nitro group at the 3-position of the naphthalene ring . The reaction conditions require careful control of temperature and concentration to ensure the desired product is obtained with high yield. Industrial production methods may involve similar nitration processes, often optimized for large-scale production .
Chemical Reactions Analysis
3-Nitro-1,8-naphthalic anhydride undergoes various chemical reactions, including:
Common reagents used in these reactions include sodium dithionite for reduction and aqueous ammonia for ammonolysis. The major products formed from these reactions include 3-amino-1,8-naphthalic anhydride and various substituted derivatives .
Scientific Research Applications
3-Nitro-1,8-naphthalic anhydride has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of fluorescent sensors and other naphthalimide derivatives.
Biology: Its derivatives are investigated for their potential use as fluorescent probes in biological imaging.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-1,8-naphthalic anhydride and its derivatives often involves interactions with biological molecules such as DNA and proteins. For example, some derivatives can intercalate into DNA, disrupting its structure and function, which can lead to cytostatic effects in cancer cells . The nitro group plays a crucial role in these interactions, contributing to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
3-Nitro-1,8-naphthalic anhydride can be compared with other similar compounds such as:
3-Nitrophthalic anhydride: Similar in structure but with different reactivity and applications.
4-Nitro-1,8-naphthalic anhydride: Another nitro-substituted naphthalic anhydride with distinct properties and uses.
1,8-Naphthalic anhydride: The parent compound without the nitro group, used as a precursor for various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it suitable for specialized applications in research and industry .
Biological Activity
3-Nitro-1,8-naphthalic anhydride (3-NNA) is an organic compound with significant biological activity, particularly in the field of cancer research. This article explores its biological mechanisms, synthesis, and applications based on diverse scientific literature.
Chemical Overview
- Molecular Formula : C₁₂H₅NO₅
- Molecular Weight : 243.17 g/mol
- CAS Number : 3027-38-1
3-NNA is primarily used as a precursor in the synthesis of various naphthalimide derivatives, which have been shown to exhibit potent anticancer properties.
Biochemical Pathways
3-NNA interacts with various biomolecules and is involved in several biochemical pathways. Its derivatives are known for their ability to induce apoptosis in cancer cells through mechanisms such as:
- DNA Damage Induction : Compounds derived from 3-NNA have been shown to cause DNA damage, leading to cell death in cancerous cells .
- Inhibition of Demethylase Activity : Notably, some derivatives inhibit the fat mass and obesity-associated protein (FTO), which plays a role in cancer progression .
Cellular Effects
Research indicates that 3-NNA and its derivatives can influence cellular functions significantly:
- Cytotoxicity : Various studies report that 3-NNA derivatives exhibit cytotoxic effects on human cancer cell lines, with IC₅₀ values often below 10 µM .
- Autophagic Cell Death : Certain compounds derived from 3-NNA induce autophagy in cells, contributing to their anticancer effects .
Synthesis and Derivatives
The synthesis of 3-NNA typically involves the nitration of naphthalic anhydride. The process can be summarized as follows:
- Nitration : Naphthalic anhydride is treated with a mixture of concentrated sulfuric acid and sodium nitrate to introduce the nitro group at the 3-position.
- Purification : The product is then purified through crystallization or chromatography.
Derivatives of 3-NNA include various functionalized naphthalimides that enhance biological activity. For instance, modifications at the 3-position have been shown to improve anticancer potency .
Anticancer Activity
A series of studies have demonstrated the potential of 3-NNA derivatives as antitumor agents:
- A study investigated the cytotoxicity of naphthalimide derivatives against A549 lung cancer cells, revealing that compounds with a nitro group at the 3-position exhibited higher activity (IC₅₀ ≈ 2.8 µM) compared to other substituents .
Compound | IC₅₀ (µM) | Mechanism |
---|---|---|
ANF | 4.3 - 9.5 | DNA damage induction |
MAF | 1.5 - 3.4 | FTO inhibition |
Compound 1 (Nitro) | 2.8 | Autophagy induction |
Compound 7 (Tertiary amine) | Higher than primary amines | Enhanced cytotoxicity |
Fluorescent Probes
Research also highlights the use of 3-NNA derivatives as fluorescent probes for biological imaging due to their favorable optical properties . These compounds can be utilized in live-cell imaging and tracking cellular processes.
Q & A
Basic Research Questions
Q. What are the optimized laboratory synthesis routes for 3-Nitro-1,8-naphthalic anhydride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nitration of acenaphthene, followed by oxidation and reduction steps. Key optimizations include:
-
Nitration : Use concentrated nitric acid at controlled temperatures (0–5°C) to minimize byproducts.
-
Oxidation : Employ CrO₃ in acetic acid under reflux (110–120°C) to convert intermediates to the anhydride form.
-
Reduction : Catalytic hydrogenation (e.g., Pd/C in ethanol) or Fe/HCl systems can reduce nitro groups to amino derivatives.
Yield improvements (up to 56–90%) are achieved by adjusting solvent polarity, stoichiometry, and reaction time .Step Conditions Yield Range Key Reference Nitration HNO₃, 0–5°C, 2 h 70–85% Oxidation CrO₃, acetic acid, reflux 65–75% Reduction Pd/C, H₂ (1 atm), ethanol, 24 h 80–90%
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and nitro group positioning .
- Mass Spectrometry : HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z 374.1494) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, O percentages (deviation <0.3%) .
- Thermal Analysis : Melting point consistency (226–229°C) and DSC for decomposition profiles .
Q. What are the standard protocols for functionalizing this compound into fluorescent derivatives?
- Methodological Answer : Common strategies include:
- Acylation : React with amines (e.g., 3-picolylamine) in acetic acid under reflux to form naphthalimides .
- Nucleophilic Substitution : Replace nitro groups with amino or alkoxy groups via SNAr mechanisms, using polar aprotic solvents (DMSO, DMF) .
- Diels-Alder Reactions : Utilize electron-deficient dienophiles for polymer backbone integration .
Advanced Research Questions
Q. How do solvent polarity and nucleophilicity influence substitution reactions of this compound in fluorescent probe design?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMSO, acetonitrile) enhance SNAr reactivity by stabilizing transition states. Methoxy ethanol improves solubility for bulky amines .
- Nucleophile Selection : Primary amines (e.g., laurylamine) yield higher substitution rates than secondary amines due to steric hindrance .
- Kinetic Monitoring : Use in situ FT-IR to track nitro group displacement and optimize reaction time (typically 4–6 h) .
Q. What strategies resolve contradictions in fluorescence quantum yield data for this compound derivatives?
- Methodological Answer :
- Auxochrome Analysis : Electron-donating groups (e.g., -NH₂) redshift emission but may quench fluorescence via intramolecular charge transfer (ICT). Validate using time-resolved fluorescence spectroscopy .
- Environmental Factors : Control pH (e.g., ammonia buffer) to avoid protonation-induced quenching .
- Computational Modeling : DFT calculations predict HOMO-LUMO gaps and validate experimental Stokes shifts .
Q. How can this compound be integrated into supramolecular systems for ratiometric sensing?
- Methodological Answer :
- Host-Guest Design : Couple with Rhodamine 6G or PAMAM dendrimers via amide linkages. FRET efficiency is tuned by spacer length (e.g., ethylene glycol units) .
- pH Sensitivity : Incorporate morpholino groups for reversible protonation-dependent emission shifts (Δλ = 50–70 nm) .
- Validation : Titration with HCl/NaOH (0.1–12 pH range) and monitor ratiometric (I₄₅₀/I₅₈₀) changes .
Q. Key Data Contradictions and Resolutions
- Issue : Varied fluorescence lifetimes (τ) in nitro-to-amino derivatives (τ = 2–8 ns).
- Issue : Conflicting reports on nitro group reducibility (Fe/HCl vs. catalytic hydrogenation).
- Resolution : Catalytic methods (Pd/C) avoid acidic byproducts, preserving anhydride integrity .
Properties
IUPAC Name |
7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5NO5/c14-11-8-3-1-2-6-4-7(13(16)17)5-9(10(6)8)12(15)18-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFLZYYDLIKGJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184360 | |
Record name | Naphthalic anhydride, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3027-38-1 | |
Record name | 5-Nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3027-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalic anhydride, 3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3027-38-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalic anhydride, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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